molecular formula C10H12N2 B600057 2-(3-(Dimethylamino)phenyl)acetonitrile CAS No. 175696-72-7

2-(3-(Dimethylamino)phenyl)acetonitrile

Cat. No.: B600057
CAS No.: 175696-72-7
M. Wt: 160.22
InChI Key: AUKPKUCUMZOTHB-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-(Dimethylamino)phenyl)acetonitrile involves the reaction of 3-(dimethylamino)benzaldehyde with potassium cyanide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as acetonitrile at room temperature, yielding the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(3-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)phenyl)acetonitrile
  • 2-(3-(Dimethylamino)phenyl)propionitrile
  • 2-(3-(Dimethylamino)phenyl)butyronitrile

Uniqueness

2-(3-(Dimethylamino)phenyl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The position of the dimethylamino group on the phenyl ring influences its electronic properties and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9(8-10)6-7-11/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKPKUCUMZOTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695191
Record name [3-(Dimethylamino)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175696-72-7
Record name [3-(Dimethylamino)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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